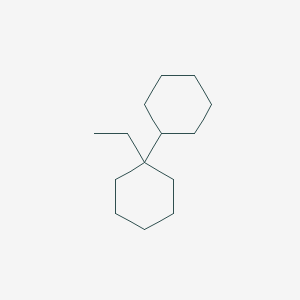
1-Ethyl-1,1'-bi(cyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1,1’-bi(cyclohexane) is a compound belonging to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by two cyclohexane rings connected by a single carbon-carbon bond, with an ethyl group attached to one of the cyclohexane rings. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,1’-bi(cyclohexane) can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 1-Ethyl-1,1’-bi(cyclohexane) often involves catalytic hydrogenation of the corresponding aromatic precursor, such as ethylbiphenyl, using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
化学反応の分析
Types of Reactions: 1-Ethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light or heat, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of UV light or heat.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
1-Ethyl-1,1’-bi(cyclohexane) has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-Ethyl-1,1’-bi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.
類似化合物との比較
Cyclohexane: A simple cycloalkane with a single ring structure.
Methylcyclohexane: A cyclohexane derivative with a methyl group attached.
Ethylcyclohexane: A cyclohexane derivative with an ethyl group attached.
Uniqueness: 1-Ethyl-1,1’-bi(cyclohexane) is unique due to its bi-cyclohexane structure with an ethyl group, which imparts distinct chemical properties and reactivity compared to other cycloalkanes. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
特性
CAS番号 |
31620-17-4 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC名 |
1-cyclohexyl-1-ethylcyclohexane |
InChI |
InChI=1S/C14H26/c1-2-14(11-7-4-8-12-14)13-9-5-3-6-10-13/h13H,2-12H2,1H3 |
InChIキー |
BRHSVPUTRABCNY-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















